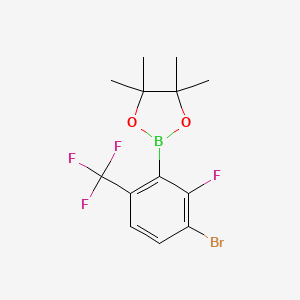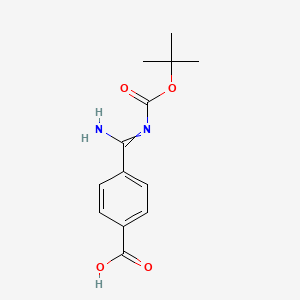![molecular formula C14H26N2O2 B14038609 Tert-butyl trans-3A,7-dimethyl-2,3,4,6,7,7A-hexahydro-1H-pyrrolo[3,4-C]pyridine-5-carboxylate](/img/structure/B14038609.png)
Tert-butyl trans-3A,7-dimethyl-2,3,4,6,7,7A-hexahydro-1H-pyrrolo[3,4-C]pyridine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl trans-3A,7-dimethyl-2,3,4,6,7,7A-hexahydro-1H-pyrrolo[3,4-C]pyridine-5-carboxylate is a complex organic compound with a unique structure. It belongs to the class of pyrrolopyridines, which are known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl trans-3A,7-dimethyl-2,3,4,6,7,7A-hexahydro-1H-pyrrolo[3,4-C]pyridine-5-carboxylate typically involves multiple steps. One common method starts with the Vilsmeier formylation of a suitable indole derivative, followed by reduction and protection steps. The key intermediate is then subjected to a Horner–Wadsworth–Emmons olefination to introduce the desired side chain .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of more efficient catalysts, solvents, and reaction conditions to maximize yield and minimize costs .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl trans-3A,7-dimethyl-2,3,4,6,7,7A-hexahydro-1H-pyrrolo[3,4-C]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Tert-butyl trans-3A,7-dimethyl-2,3,4,6,7,7A-hexahydro-1H-pyrrolo[3,4-C]pyridine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Industry: Utilized in the synthesis of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of tert-butyl trans-3A,7-dimethyl-2,3,4,6,7,7A-hexahydro-1H-pyrrolo[3,4-C]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrolopyridines and indole derivatives, such as:
- Indole-3-carboxylate
- Pyrrolo[2,3-b]pyridine derivatives
- Tetrahydroindole derivatives
Uniqueness
What sets tert-butyl trans-3A,7-dimethyl-2,3,4,6,7,7A-hexahydro-1H-pyrrolo[3,4-C]pyridine-5-carboxylate apart is its unique combination of structural features, which confer specific biological activities and synthetic utility. Its tert-butyl group and hexahydro-pyrrolo[3,4-C]pyridine core make it particularly interesting for medicinal chemistry and organic synthesis .
Eigenschaften
Molekularformel |
C14H26N2O2 |
|---|---|
Molekulargewicht |
254.37 g/mol |
IUPAC-Name |
tert-butyl (3aR,7aR)-3a,7-dimethyl-2,3,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-10-7-16(12(17)18-13(2,3)4)9-14(5)8-15-6-11(10)14/h10-11,15H,6-9H2,1-5H3/t10?,11-,14-/m1/s1 |
InChI-Schlüssel |
BOXTURISEKWPIK-MDLDFJCZSA-N |
Isomerische SMILES |
CC1CN(C[C@@]2([C@@H]1CNC2)C)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC1CN(CC2(C1CNC2)C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



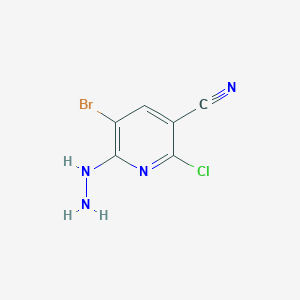
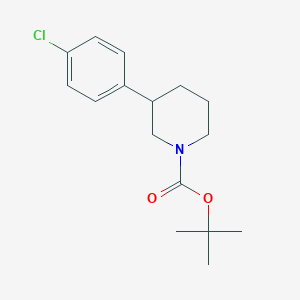
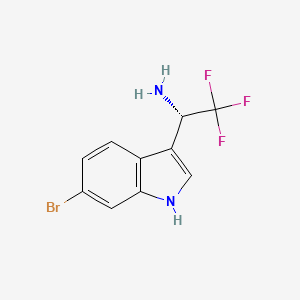

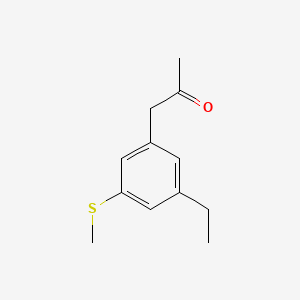
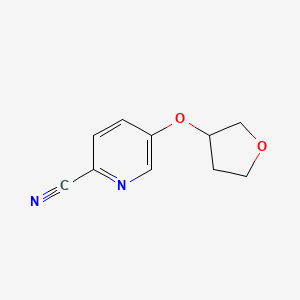

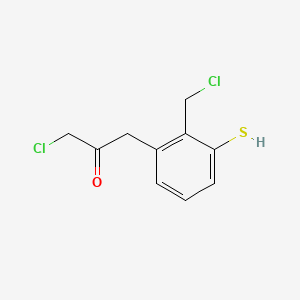
![5,7-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride](/img/structure/B14038569.png)
![8-(Trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14038574.png)
![(S)-(5-Methyl-5-azaspiro[2.4]heptan-6-yl)methanol](/img/structure/B14038577.png)
